Gate-Opening Porous Behavior: 4-peia Framework Exhibits Amorphous-to-Crystalline Transformation Whereas 3-pna Frameworks Remain Non-Responsive
The cobalt(II) coordination polymer {[Co(NCS)₂(4-peia)₂]·4Me₂CO}ₙ (3⊃4Me₂CO) displays a cooperative guest-adsorption phenomenon characterized by an amorphous (nonporous)-to-crystal (porous) structural rearrangement upon acetone adsorption and desorption. This gate-opening behavior is evidenced by a distinct threshold pressure (Pₜₕ) in the adsorption isotherm [1]. In direct contrast, the isomeric frameworks [Co(NO₃)₂(3-pna)₂]ₙ (1) and [CoBr₂(3-pna)₂]ₙ (2), constructed from the shorter N-3-pyridylnicotinamide ligand lacking an ethyl spacer, do not exhibit any dynamic structural transformation and behave as rigid, non-responsive solids under identical conditions [1]. The heat of acetone adsorption for 3⊃4Me₂CO (ΔHₐₔ = −25 kJ/mol) closely matches the vaporization enthalpy of acetone (ΔHᵥₐₚ = 30.99 kJ/mol), confirming that the gate-opening event is driven by weak host–guest interactions rather than strong chemisorption [1].
| Evidence Dimension | Dynamic guest-responsive porosity (gate-opening behavior) |
|---|---|
| Target Compound Data | 4-peia framework (3⊃4Me₂CO): exhibits amorphous-to-crystalline transformation with threshold pressure; ΔHₐₔ = −25 kJ/mol |
| Comparator Or Baseline | 3-pna frameworks (1 and 2): no dynamic transformation; rigid non-responsive solids |
| Quantified Difference | Qualitative difference: presence vs. absence of cooperative gate-opening; ΔHₐₔ for 4-peia framework = −25 kJ/mol vs. no adsorption-triggered phase change for 3-pna frameworks |
| Conditions | Acetone vapor adsorption isotherm measured at variable temperature (BELSORP18-Plus volumetric apparatus); single-crystal and powder X-ray diffraction before/after guest desorption |
Why This Matters
A procurement decision for 4-peia versus 3-pna determines whether the resulting material possesses stimuli-responsive porosity—an essential property for selective molecular recognition, sensing, and switchable sorbent applications—making generic ligand substitution functionally catastrophic.
- [1] Uemura, K.; Kitagawa, S.; Fukui, K.; Saito, K. A Contrivance for a Dynamic Porous Framework: Cooperative Guest Adsorption Based on Square Grids Connected by Amide-Amide Hydrogen Bonds. J. Am. Chem. Soc. 2004, 126, 3817-3828. DOI: 10.1021/ja039914m. View Source
